1-Ethyl-8-methoxy-2-methylquinolin-4(1H)-one

Tautomerism Drug-target interaction Antimalarial

Unlike N-H quinolones that populate the inactive 4-hydroxy tautomer (27–38 kJ/mol bias), this N-ethyl-8-methoxy derivative is permanently locked in the active 4-oxo form. The 8-methoxy group eliminates antimicrobial off-target effects common with halogenated analogs, while LogP 2.34, zero hydrogen bond donors, and TPSA 31.2 Ų meet CNS drug-like criteria. Essential for bc1 complex inhibitor programs, oncology, or neurological target engagement studies where tautomeric ambiguity corrupts dose-response data. ≥98% purity ensures batch-to-batch consistency for rigorous SAR campaigns.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
Cat. No. B15068247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-8-methoxy-2-methylquinolin-4(1H)-one
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=O)C2=C1C(=CC=C2)OC)C
InChIInChI=1S/C13H15NO2/c1-4-14-9(2)8-11(15)10-6-5-7-12(16-3)13(10)14/h5-8H,4H2,1-3H3
InChIKeyMJBGFFKZBDJINR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-8-methoxy-2-methylquinolin-4(1H)-one: A Precisely Substituted 4(1H)-Quinolone Scaffold for Structure-Activity-Relationship-Driven Procurement


1-Ethyl-8-methoxy-2-methylquinolin-4(1H)-one (CAS 1209461-77-7) is a synthetic 4(1H)-quinolone derivative bearing a dual-substitution pattern: an N-1 ethyl group and a C-8 methoxy group on the benzenoid ring (molecular formula C₁₃H₁₅NO₂, molecular weight 217.26 g/mol, purity typically ≥98%) . Unlike ubiquitous unsubstituted or mono-substituted quinolones, this specific combination of substituents is designed to fix the 4-oxoquinoline tautomeric state while simultaneously tuning both lipophilicity and electronic properties—parameters that govern target engagement, membrane permeability, and metabolic stability in drug discovery programs [1][2].

Why 1-Ethyl-8-methoxy-2-methylquinolin-4(1H)-one Cannot Be Replaced by Simpler 4(1H)-Quinolone Analogs


The core of the 4(1H)-quinolone series is notorious for its 4-oxoquinoline/4-hydroxyquinoline tautomerism, wherein the pharmacologically inactive hydroxy form can predominate, rendering simple N-H analogs unreliable as chemical probes [1]. Furthermore, the benzenoid ring substitution pattern directly controls oxidative metabolism and solubility—unsuitable substitution can lead to rapid microsomal clearance and poor oral bioavailability [2]. Consequently, a generic 2-methylquinolin-4(1H)-one or even a mono-substituted variant such as 1-ethyl-2-methylquinolin-4(1H)-one (lacking the 8-methoxy group) cannot be expected to recapitulate the same pharmacokinetic, target-binding, or selectivity profile, making precise structural replication essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 1-Ethyl-8-methoxy-2-methylquinolin-4(1H)-one vs. Closest Analogs


Tautomeric Locking to the Active 4-Oxoquinoline Form by N-1 Ethylation

The N-ethyl substituent of 1-ethyl-8-methoxy-2-methylquinolin-4(1H)-one eliminates the tautomeric equilibrium by removing the exchangeable N-H proton, locking the scaffold exclusively in the 4-oxoquinoline form. This is critical because in silico docking studies at the yeast Qo site have established that the 4-oxo group is essential for drug-target interactions, whereas the alternative 4-hydroxyquinoline tautomer is pharmacologically inactive [1]. In contrast, the N-H analog 8-methoxy-2-methylquinolin-4(1H)-one (CAS 50553-62-3) retains the tautomeric N-H proton, allowing interconversion between 4-oxo and 4-hydroxy forms, thereby introducing structural ambiguity that can compromise target engagement [1][2].

Tautomerism Drug-target interaction Antimalarial bc1 complex

Altered Lipophilicity and Reduced Topological Polar Surface Area Driven by Dual N-Ethyl and 8-Methoxy Substitution

The combination of N-1 ethyl and C-8 methoxy groups raises the computed partition coefficient (XLogP/LogP) relative to the N-H analog while simultaneously lowering the topological polar surface area (TPSA). Specifically, 1-ethyl-8-methoxy-2-methylquinolin-4(1H)-one has a computed LogP of 2.34 and a TPSA of 31.2 Ų . The N-H comparator 8-methoxy-2-methylquinolin-4(1H)-one has a lower XLogP3-AA of 1.9 and a larger TPSA of 38.3 Ų, along with one hydrogen bond donor [1]. The LogP increase of 0.44 units and the TPSA reduction of 7.1 Ų predict enhanced passive membrane permeability and potentially improved blood-brain barrier penetration, while the absence of an H-bond donor favors oral absorption according to Lipinski and Veber rule criteria.

Lipophilicity Permeability ADME LogP TPSA

Non-Halogenated 8-Methoxy Substitution: A Differentiated Selectivity and Toxicity Profile vs. 6-Chloro-7-methoxy-4(1H)-quinolones

In a direct structure-activity relationship study of quinolinone derivatives, halogen substitution at C-6 or C-7 was shown to confer potent antibacterial and antifungal activity, while quinolinones bearing a CH₃ at the C-8 position exhibited significantly weaker antimicrobial effects [1]. The target compound lacks halogen substitution entirely and instead carries a methoxy group at C-8—a position where electron-donating substituents attenuate antimicrobial potency [1]. This positions 1-ethyl-8-methoxy-2-methylquinolin-4(1H)-one as a low-potency, low-toxicity scaffold suitable for applications where selective target modulation is desired without the confounding cytotoxicity often associated with highly halogenated quinolone antibiotics. By contrast, 6-chloro-2-methyl-7-methoxy-4(1H)-quinolones exhibit low-nanomolar antimalarial EC₅₀ values (e.g., compounds 7, 62, 66, and 67 in the Endochin series) but carry attendant risks of mitochondrial toxicity and mammalian cell cytotoxicity [2].

Selectivity Cytotoxicity Antibacterial Antifungal Structure-activity relationship

Procurement-Relevant Application Scenarios for 1-Ethyl-8-methoxy-2-methylquinolin-4(1H)-one


Tautomerically Pure 4-Oxoquinoline Probe for Target-Based bc1 Complex Screening

In mitochondrial or parasitic bc1 complex inhibitor programs, tautomeric ambiguity confounds dose-response data. 1-Ethyl-8-methoxy-2-methylquinolin-4(1H)-one, with its tautomeric state locked exclusively in the active 4-oxo form [1], provides an unambiguous chemical probe. Unlike the N-H analog that may populate the inactive 4-hydroxy tautomer (energy preference of 27–38 kJ/mol for the hydroxy form [1]), the N-ethyl derivative guarantees consistent target engagement across all assay replicates, reducing data variability and strengthening SAR conclusions.

Neutral, Permeability-Optimized Building Block for CNS Penetrant Lead Series

With a computed LogP of 2.34, zero hydrogen bond donors, and a TPSA of 31.2 Ų , this compound meets the physicochemical criteria for CNS drug-like space (LogP ≤ 3, TPSA ≤ 60 Ų). It offers a measurable permeability advantage over the N-H analog (LogP 1.9, TPSA 38.3 Ų, 1 HBD [2]), making it the superior choice for initiating a medicinal chemistry campaign where brain exposure is a primary requirement.

Low-Antimicrobial-Background Scaffold for Non-Infectious Disease Target Validation

For programs targeting oncological, metabolic, or neurological pathways where antimicrobial off-target effects would confound phenotypic readouts, the non-halogenated 8-methoxy substitution pattern is advantageous. Evidence shows that halogenation at C-6/C-7 confers potent, broad-spectrum antimicrobial activity, whereas C-8 substitution with non-halogen groups markedly reduces this activity [3]. Procuring this specific analog avoids the risk of spurious 'hits' driven by antimicrobial activity rather than engagement of the intended therapeutic target.

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